3-(Azetidin-1-yl)propanoic acid
Overview
Description
3-(Azetidin-1-yl)propanoic acid , also known as lithium 3-(azetidin-1-yl)propanoate , is a chemical compound with the molecular formula C₆H₁₀LiNO₂ . It is a white to yellow solid and is typically stored at room temperature . The compound’s IUPAC name reflects its structure: it contains an azetidine ring (a four-membered nitrogen-containing ring) attached to a propanoic acid moiety.
Synthesis Analysis
The synthesis of this compound involves various methods. One notable approach is the aza-Michael reaction . For instance, benzotriazole can react with methyl acrylate to form N-1 and N-2 adducts, resulting in a mixture of benzotriazol-1-yl-propionic and benzotriazol-2-yl-propionic acid methyl esters. Anhydrous potassium phosphate (K₃PO₄) serves as a catalyst in this reaction .
Scientific Research Applications
Synthesis and Reactivity
- 3-(Azetidin-1-yl)propanoic acid serves as a key component in synthesizing monocyclic-2-azetidinones. Hindered ketenes and imines control the diastereoselectivity of reactions, enabling the selective formation of certain isomers. This is instrumental in developing various β-lactam structures (Behzadi et al., 2015).
Synthesis of Amino Acid Derivatives
- Chiral donor-acceptor azetines synthesized from this compound derivatives couple with nitrogen and oxygen nucleophiles, yielding amino acid derivatives. These processes are crucial for constructing peptides and natural products, demonstrating broad applications in chemistry and biology (Marichev et al., 2019).
Synthesis of Bioactive Compounds
- Novel 2-azetidinones derived from this compound show promising antibacterial and antifungal activities. These compounds are synthesized via cycloaddition reactions, highlighting their potential in antimicrobial drug development (Ayyash & Habeeb, 2019).
Enzymatic Preparation for Inhibitors
- Enantiomerically pure derivatives of this compound are prepared through enzymatic strategies. These derivatives are key intermediates for constructing inhibitors like Cathepsin, highlighting their relevance in pharmaceutical research (Forró, Tasnádi, & Fülöp, 2013).
Advanced Building Blocks in Drug Discovery
- Modified forms of this compound are synthesized as building blocks for drug discovery. Their larger size and increased flexibility compared to traditional heterocycles make them valuable in lead optimization programs (Feskov et al., 2019).
Mechanism of Action
Target of Action
The primary target of 3-(Azetidin-1-yl)propanoic acid and its related compounds is tubulin , a protein that forms the microtubules of the cellular cytoskeleton . These compounds are designed as colchicine-binding site inhibitors (CBSI) , which means they bind to the colchicine-binding site on tubulin .
Mode of Action
This compound interacts with its target, tubulin, by binding to the colchicine-binding site . This interaction inhibits the polymerization of tubulin, disrupting the formation of microtubules . The disruption of microtubule dynamics interferes with cell division, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the microtubule assembly pathway . By inhibiting tubulin polymerization, these compounds prevent the formation of the mitotic spindle, a structure required for chromosome segregation during cell division . This leads to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
The result of this compound’s action is significant antiproliferative activity in cancer cells . The compounds have demonstrated potent in vitro antiproliferative activities in MCF-7 breast cancer cells and the triple-negative breast cancer (TBNC) cell line MDA-MB-231 . They cause cell cycle arrest in the G2/M phase and induce cellular apoptosis .
Properties
IUPAC Name |
3-(azetidin-1-yl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)2-5-7-3-1-4-7/h1-5H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKKIMVYGSUKJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.